molecular formula C9H9ClO B081413 4-(2-chloroprop-2-enyl)phenol CAS No. 13283-34-6

4-(2-chloroprop-2-enyl)phenol

Cat. No.: B081413
CAS No.: 13283-34-6
M. Wt: 168.62 g/mol
InChI Key: HSYBRMFETVCUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chloroprop-2-enyl)phenol is an organic compound characterized by the presence of a chloro group, a hydroxyphenyl group, and a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroprop-2-enyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) at room temperature under a nitrogen atmosphere . This method yields the desired compound with a good yield.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroprop-2-enyl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group into a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 2-chloro-3-(4-oxophenyl)-1-propene.

    Reduction: Formation of 2-hydroxy-3-(4-hydroxyphenyl)-1-propene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-chloroprop-2-enyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-chloroprop-2-enyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-chloroprop-2-enyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

13283-34-6

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

4-(2-chloroprop-2-enyl)phenol

InChI

InChI=1S/C9H9ClO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,1,6H2

InChI Key

HSYBRMFETVCUAD-UHFFFAOYSA-N

SMILES

C=C(CC1=CC=C(C=C1)O)Cl

Canonical SMILES

C=C(CC1=CC=C(C=C1)O)Cl

13283-34-6

Synonyms

2-chloro-3-(4-hydroxyphenyl)-1-propene
Cl-OHPP

Origin of Product

United States

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